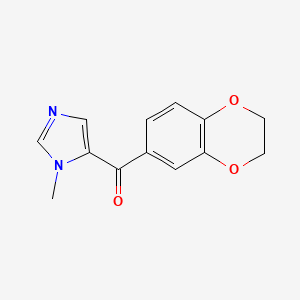

5-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-methyl-1H-imidazole

描述

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl-(3-methylimidazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-15-8-14-7-10(15)13(16)9-2-3-11-12(6-9)18-5-4-17-11/h2-3,6-8H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMSCGDLEOSDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(=O)C2=CC3=C(C=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557653-00-5 | |

| Record name | 5-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

5-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-methyl-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H12N2O3

- Molecular Weight : 244.25 g/mol

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

- Induction of Apoptosis : Studies have shown that imidazole derivatives can induce apoptosis in various cancer cell lines by activating caspases and altering mitochondrial membrane potential .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase in HepG2 liver cancer cells, leading to reduced proliferation rates .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon Cancer) | 10.21 | Induces apoptosis |

| HepG2 (Liver Cancer) | 7.82 | Cell cycle arrest at G1 phase |

| MCF-7 (Breast Cancer) | 9.45 | Caspase activation |

| WI-38 (Normal Cells) | >30 | Selective toxicity against cancer cells |

Study 1: Antitumor Activity

In a study evaluating the antitumor activity of various imidazole derivatives, including this compound, it was found that this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study utilized an MTT assay to determine cell viability post-treatment .

Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanism by which this compound induces cell cycle arrest. Flow cytometry analysis revealed that treatment with the compound significantly increased the proportion of cells in the G0-G1 phase while decreasing those in S and G2/M phases, indicating a robust mechanism for inhibiting cell proliferation .

科学研究应用

Structural Characteristics

- Molecular Formula : C13H12N2O3

- IUPAC Name : (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(1-methyl-1H-imidazol-5-yl)methanone

- CAS Number : 1557653-00-5

The compound features a benzodioxine moiety fused with an imidazole ring, which is significant for its biological activity. The presence of the carbonyl group enhances its reactivity and potential interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 5-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-methyl-1H-imidazole exhibit antimicrobial activities. The imidazole ring is known for its role in various antifungal agents. Studies have shown that modifications to the imidazole structure can lead to enhanced potency against specific pathogens.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Imidazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specifically, compounds that incorporate benzodioxine structures have shown promise in targeting cancer cell pathways.

Drug Development

This compound serves as a scaffold for the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance selectivity and efficacy against various diseases.

Neurological Disorders

Research into imidazole compounds has indicated potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems. The benzodioxine component may contribute to neuroprotective effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial activity of imidazole derivatives; found that modifications can enhance efficacy against resistant strains. |

| Study 2 | Explored the anticancer properties of benzodioxine-containing compounds; demonstrated significant inhibition of tumor cell proliferation. |

| Study 3 | Analyzed the neuroprotective effects of imidazole derivatives; suggested potential for treating neurodegenerative diseases. |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Research Findings

Immunomodulatory Activity

- D4476 (a benzodioxine-imidazole derivative) demonstrated efficacy in reducing M. tuberculosis growth by suppressing regulatory T cell (Treg) differentiation . This suggests that imidazole-benzodioxine hybrids may enhance immune responses in infectious diseases.

- 5-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-methyl-1H-imidazole shares structural motifs with D4476 but lacks the pyridinyl and phenyl groups. The methyl substitution at position 1 may improve metabolic stability compared to unsubstituted imidazoles .

Pharmacokinetic and Electronic Properties

- 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole hydrochloride () has a simpler structure without carbonyl or methyl groups. The hydrochloride salt likely enhances solubility, a critical factor for bioavailability .

- 6-(Benzodioxol-5-yloxy)-5-fluoro-benzimidazole derivatives () incorporate fluorine, which increases electronegativity and may improve membrane permeability compared to non-fluorinated analogs .

Therapeutic Diversification

- Pyrazole-benzodioxane hybrids () exhibit antihepatotoxic effects, highlighting the versatility of benzodioxine-containing scaffolds in targeting liver diseases .

- Benzoxazine-benzothiophene derivatives () demonstrate that replacing benzodioxine with benzoxazine retains antiparasitic activity, emphasizing the role of heterocyclic diversity in drug design .

Critical Analysis and Limitations

- Data Gaps: Direct pharmacological data for this compound are absent in the provided evidence.

- Structural-Activity Relationships (SAR): The 1-methyl group in the target compound may reduce metabolic degradation compared to unmethylated imidazoles (e.g., D4476) . The benzodioxine-carbonyl linkage could enhance binding to hydrophobic pockets in target proteins, as seen in related immunomodulators .

准备方法

Synthetic Route via 3,4-Dihydroxybenzaldehyde

The key intermediate, 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid (or its carbonyl derivatives), is synthesized starting from 3,4-dihydroxybenzaldehyde through a two-step process:

Step 1: Ring-Closure Reaction

Under alkaline conditions, 3,4-dihydroxybenzaldehyde reacts with 1,2-dibromoethane (glycol dibromide) to form the benzodioxane ring system, yielding 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde as an intermediate.- Alkaline environment: sodium hydroxide or potassium hydroxide aqueous solution.

- Catalyst: tetrabutyl ammonium bromide as a phase transfer catalyst.

- Molar ratio: 3,4-dihydroxybenzaldehyde : 1,2-dibromoethane = 1:5.

- Temperature: reflux conditions.

- Purification: extraction and recrystallization to obtain off-white powder intermediate.

- Yield: approximately 70-75%.

Step 2: Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO4) in aqueous solution.- Reaction temperature: 90-110 °C.

- KMnO4 added dropwise to the heated solution.

- Reaction monitored by TLC until completion (~1 hour reflux after addition).

- Workup involves alkalization, filtration, acidification to precipitate the acid.

- Yield: approximately 90%, significantly improved compared to previous methods using urea peroxide (around 74%).

- Advantages: safer oxidant, higher yield, milder conditions, lower cost, scalable for industrial production.

This method is described in detail in patent CN105801556A and represents the most reliable and industrially suitable route for preparing the benzodioxane carboxylic acid intermediate.

Preparation of the 5-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-methyl-1H-imidazole

While direct literature on the exact coupling to form this compound is limited, related synthetic strategies for analogous benzodioxane-carbonyl imidazole compounds can be inferred:

Activation of the Carboxylic Acid Intermediate

The 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid is typically converted into an activated carbonyl derivative such as an acid chloride or an imidazolide to facilitate coupling.Coupling with 1-Methyl-1H-imidazole

Nucleophilic substitution of the activated carbonyl intermediate with 1-methyl-1H-imidazole yields the target amide or carbonyl-linked product.Reagents for Activation

Common activating agents include carbonyldiimidazole (CDI), thionyl chloride, oxalyl chloride, or other coupling reagents. However, safety and impurity concerns with phosgene or CDI have prompted the search for improved methods.Improved Carbonyl Activation Methods

Recent advances in related imidazole derivative synthesis emphasize the use of less toxic reagents and milder conditions to reduce impurities and improve yields.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ring-closure of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane | NaOH (aq), tetrabutyl ammonium bromide, reflux, molar ratio 1:5 | ~70-75 | Phase transfer catalysis; intermediate aldehyde obtained |

| Oxidation of aldehyde to carboxylic acid | KMnO4 in aqueous solution, 90-110 °C, dropwise addition | ~90 | Safer than urea peroxide; industrially scalable |

| Activation of carboxylic acid | CDI, thionyl chloride, or alternatives | Variable | CDI and phosgene have toxicity concerns; improved methods sought |

| Coupling with 1-methyl-1H-imidazole | Nucleophilic substitution under mild conditions | High (literature reports vary) | Efficient coupling critical for final product purity |

Research Findings and Industrial Considerations

The use of potassium permanganate as an oxidant in the preparation of the benzodioxane carboxylic acid intermediate offers significant advantages in safety and yield over traditional oxidants like urea peroxide.

The ring-closure reaction under alkaline conditions with phase transfer catalysis is a robust and reproducible method, suitable for scale-up.

Activation of the carboxylic acid intermediate for coupling with 1-methyl-1H-imidazole requires careful selection of reagents to minimize impurities and environmental impact. Emerging methods focus on avoiding phosgene and CDI due to their toxicity and handling difficulties.

The overall synthetic route benefits from mild reaction conditions, commercially available starting materials, and high yields, making it attractive for pharmaceutical and fine chemical production.

常见问题

Q. What are the established synthetic routes for 5-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-methyl-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling the benzodioxine carbonyl moiety to the 1-methylimidazole scaffold via nucleophilic acyl substitution or metal-catalyzed cross-coupling. Key steps include:

- Reagent Selection: Use coupling agents like EDCI/HOBt for amide bond formation under inert conditions (N₂ atmosphere) .

- Catalysis: Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance efficiency in Suzuki-Miyaura couplings for analogous heterocycles .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) improves purity .

- Yield Optimization: Design of Experiments (DoE) with variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1.2 ratio of reactants) can be analyzed via response surface methodology .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., benzodioxine carbonyl resonance at ~170 ppm; imidazole C-H signals at 7.0–8.5 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z ~271.1) and fragmentation patterns .

- HPLC Purity Analysis: Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm; ≥95% purity threshold for biological assays .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

Methodological Answer:

- In Vitro Assays: Screen against enzyme targets (e.g., kinases, cytochrome P450 isoforms) using fluorescence-based assays. For example, measure IC₅₀ values via dose-response curves .

- Cell Viability: MTT assay in cancer/non-cancer cell lines to evaluate cytotoxicity (e.g., IC₅₀ < 10 µM suggests therapeutic potential) .

- Solubility/Stability: Use shake-flask method (PBS, pH 7.4) for solubility and LC-MS to track degradation under physiological conditions .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Tools like SwissADME predict logP (target <3), aqueous solubility, and CYP450 inhibition. Adjust substituents (e.g., methoxy groups) to reduce metabolic liability .

- Docking Studies: Molecular docking (AutoDock Vina) into target proteins (e.g., COX-2) identifies key binding interactions. For example, the benzodioxine carbonyl may form hydrogen bonds with Arg120 .

- MD Simulations: GROMACS simulations (100 ns) assess conformational stability in lipid bilayers to predict membrane permeability .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Contextual Factors: Control for variables like cell line genetic background (e.g., HEK293 vs. HeLa) or assay buffer composition (e.g., divalent cations affecting enzyme kinetics) .

- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For instance, inconsistent IC₅₀ values may reflect off-target effects .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

- Catalyst Engineering: Use chiral ligands (e.g., BINAP) in asymmetric catalysis to control stereochemistry during imidazole functionalization .

- Continuous Flow Systems: Microreactors improve heat/mass transfer, reducing racemization risks at high temperatures .

- In-Line Analytics: PAT tools (e.g., FTIR spectroscopy) monitor reaction progress and enantiomeric excess (ee) in real time .

Q. How can researchers elucidate the mechanistic role of the benzodioxine moiety in modulating biological activity?

Methodological Answer:

- SAR Studies: Synthesize analogs lacking the benzodioxine group or with modified substituents (e.g., electron-withdrawing vs. donating groups). Compare bioactivity to identify critical interactions .

- Proteomics: SILAC labeling in target cells identifies proteins differentially expressed upon treatment, linking the benzodioxine moiety to pathways like oxidative stress .

- X-Ray Crystallography: Co-crystallize the compound with its target protein (e.g., a kinase) to visualize binding interactions (e.g., π-π stacking with Phe residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。